molecular formula C20H24N4O4S B2412215 ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate CAS No. 1001520-47-3

ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2412215
CAS No.: 1001520-47-3
M. Wt: 416.5
InChI Key: BKWOQXXBMFRXLS-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for laboratory synthesis.

Chemical Reactions Analysis

Ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-3-28-19(26)17-14(2)21-20(27)22-18(17)29-13-16(25)24-11-9-23(10-12-24)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWOQXXBMFRXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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